[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine
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Overview
Description
[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine: is a novel spirocyclic compound characterized by its unique molecular structure. This compound has garnered interest due to its potential therapeutic properties and its distinctive spirocyclic framework, which imparts unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is synthesized through a cyclization reaction. This involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, where a suitable methoxyphenyl precursor reacts with the spirocyclic core.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methoxy group can be converted to a hydroxyl group.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the methanamine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine:
Chemistry: The unique spirocyclic structure makes it a valuable scaffold for the development of new chemical entities.
Biology: Its biological activity has been explored in various assays, indicating potential as a bioactive compound.
Medicine: Preliminary studies suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Pyridin-2-yl)spiro[3.3]heptan-2-yl]methanamine: Similar spirocyclic structure but with a pyridine ring instead of a methoxyphenyl group.
[2-(3-Hydroxyphenyl)spiro[3.3]heptan-2-yl]methanamine: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
- The presence of the methoxy group in [2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The spirocyclic core provides rigidity, which can enhance binding affinity and selectivity for target proteins.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine |
InChI |
InChI=1S/C15H21NO/c1-17-13-5-2-4-12(8-13)15(11-16)9-14(10-15)6-3-7-14/h2,4-5,8H,3,6-7,9-11,16H2,1H3 |
InChI Key |
CVDPUIVMNHNXGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC3(C2)CCC3)CN |
Origin of Product |
United States |
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